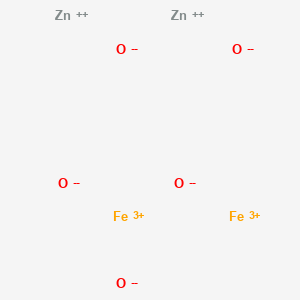
DFC 100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DFC 100 is a compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It has unique properties that make it valuable for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DFC 100 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic routes may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced reactors, continuous flow systems, and stringent quality control measures to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
DFC 100 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
DFC 100 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in manufacturing processes, including the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of DFC 100 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
DFC 100 can be compared with other similar compounds to highlight its uniqueness:
Diclofenac: A non-steroidal anti-inflammatory drug with similar chemical properties but different applications.
Acetaminophen: Another pharmaceutical compound with distinct therapeutic uses.
Ibuprofen: Shares some chemical similarities but has different pharmacological effects.
This compound stands out due to its versatility and wide range of applications across different scientific and industrial fields.
Propiedades
Número CAS |
11129-48-9 |
|---|---|
Fórmula molecular |
Fe2O5Zn2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
dizinc;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.5O.2Zn/q2*+3;5*-2;2*+2 |
Clave InChI |
SBKRHYXJODQCDX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2].[Zn+2] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


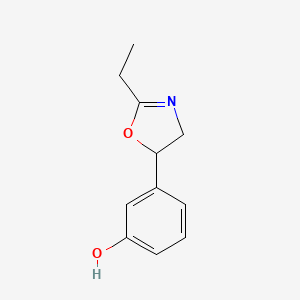
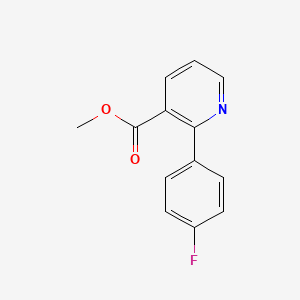
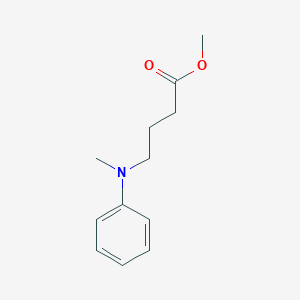
![N-[2-(3-Methoxyphenyl)ethyl]formamide](/img/structure/B3045581.png)
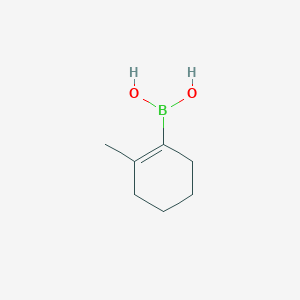
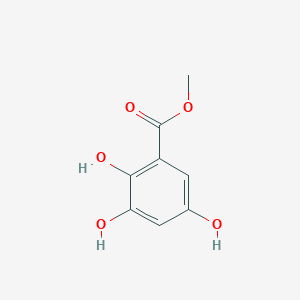
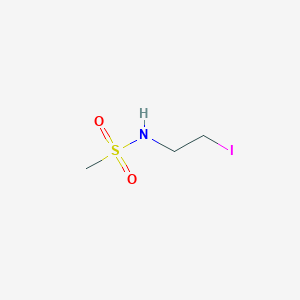
![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)
![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)
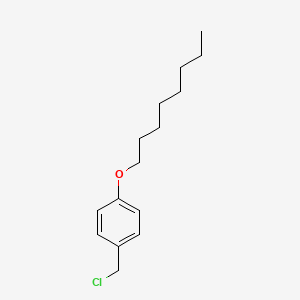
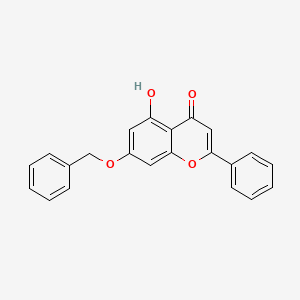
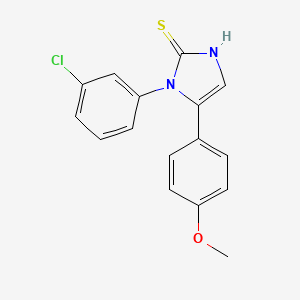
![5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)
